molecular formula C18H19BrN4O B6472443 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640865-66-1

5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6472443
CAS No.: 2640865-66-1
M. Wt: 387.3 g/mol
InChI Key: OUOKTXCYKPKXAY-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative featuring a bromine atom at position 5, a piperidine ring substituted with a (2-methylpyridin-4-yl)oxymethyl group at position 2, and a carbonitrile group at position 3. The bromine atom may enhance binding affinity through hydrophobic interactions, while the carbonitrile group could influence electronic properties and metabolic stability.

Properties

IUPAC Name

5-bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O/c1-13-8-17(2-5-21-13)24-12-14-3-6-23(7-4-14)18-15(10-20)9-16(19)11-22-18/h2,5,8-9,11,14H,3-4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKTXCYKPKXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=C(C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting with the bromination of a pyridine derivative. The process might include the following steps:

  • Bromination: : Introduction of a bromine atom into the pyridine ring.

  • Piperidine Attachment: : Introduction of the piperidinyl group through nucleophilic substitution or similar reactions.

  • Formation of the Carbonitrile Group: : This can be achieved via cyanation reactions involving suitable reagents like copper(I) cyanide.

  • Methylation and Oxymethylation: : Incorporation of the 2-methylpyridin-4-yloxy moiety.

Industrial Production Methods

Scaling up this synthesis for industrial production requires careful optimization of each step to ensure high yield and purity. This might involve:

  • Selection of appropriate solvents and reaction conditions.

  • Optimization of reaction times and temperatures.

  • Effective purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 5-bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo several types of chemical reactions:

  • Oxidation: : Potentially oxidized at the methyl groups.

  • Reduction: : The nitrile group can be reduced to amines under suitable conditions.

  • Substitution: : Halogen substitution, particularly involving the bromine atom.

Common Reagents and Conditions

Some common reagents and conditions used for these reactions include:

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, hydrogen with a catalyst.

  • Substitution reagents: : Nucleophiles such as alkoxides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents. These could include:

  • Oxidized derivatives: : Such as aldehydes or carboxylic acids.

  • Reduced derivatives: : Such as primary amines.

  • Substituted derivatives: : Halogen-substituted compounds or other substituted pyridine derivatives.

Scientific Research Applications

The compound has broad applications in scientific research, which include:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Potentially used in the study of biological pathways and interactions due to its specific molecular structure.

  • Medicine: : Investigated for its potential therapeutic properties, such as interactions with specific biological targets.

  • Industry: : Utilized in the development of new materials or as a building block for more advanced chemical compounds.

Mechanism of Action

The compound exerts its effects through specific interactions at the molecular level. It may target certain enzymes or receptors, influencing biological pathways. This could involve:

  • Binding to receptor sites: : Modulating receptor activity.

  • Inhibition or activation of enzymes: : Affecting metabolic processes.

  • Pathways involved: : Could include neurotransmitter pathways, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Substituents/Functional Groups Key Structural Features Reference
Target Compound 5-Bromo, 3-carbonitrile, 2-(piperidin-1-yl) with (2-methylpyridin-4-yl)oxymethyl Extended side chain with pyridyloxy group; bromine at position 5 -
5-Bromo-2-(piperidin-1-yl)pyridine 5-Bromo, 2-(piperidin-1-yl) Lacks the (2-methylpyridin-4-yl)oxymethyl group; simpler piperidine substitution
5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine 5-Bromo, 3-methyl, 2-(piperidin-1-yl carbonyl) Piperidine linked via carbonyl; methyl group at position 3 instead of carbonitrile
2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile 3-Carbonitrile, 2-sulfanyl, 6-(2-thienyl) Thienyl substituent; sulfur atom at position 2
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 5-Bromo, dimethoxymethyl, pyrrolidine with tert-butyloxycarbonyl Pyrrolidine ring instead of piperidine; protective tert-butyl group

Key Observations :

  • Carbonitrile vs. Carbonyl : The 3-carbonitrile group in the target compound may increase polarity compared to the 3-methyl and carbonyl-containing analogue , affecting solubility and metabolic pathways.
  • Bromine Position: Unlike 3-bromo derivatives (e.g., in ’s chiral pyridinones ), the 5-bromo substitution in the target compound may reduce steric hindrance near the pyridine nitrogen, enhancing reactivity in cross-coupling reactions.

Physicochemical Properties

  • Polarity and Solubility: The carbonitrile group and pyridyloxy side chain likely increase hydrophilicity compared to non-polar analogues like 5-bromo-2-(trifluoromethoxy)aniline .
  • Stability : Bromine at position 5 may confer greater stability under basic conditions compared to 3-bromo isomers, which are more prone to elimination reactions .

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